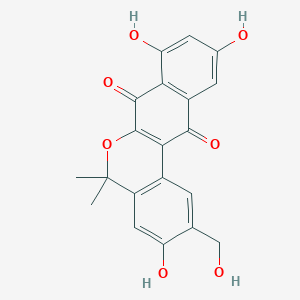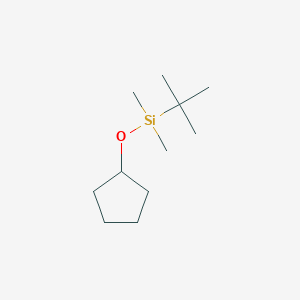
Cyclopentanol, DMTBS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanol, DMTBS is a chemical compound that has recently gained attention in scientific research. This compound has been found to have potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of Cyclopentanol, DMTBS is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as topoisomerase and DNA polymerase. This inhibition leads to the disruption of DNA replication and cell division, resulting in the antitumor and antimicrobial properties of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound has cytotoxic effects on various cancer cell lines. It has also been shown to have antibacterial and antifungal properties.
In vivo studies have shown that this compound has potential as a chemotherapeutic agent. It has been shown to inhibit tumor growth in animal models of cancer. However, further studies are needed to determine the safety and efficacy of the compound in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclopentanol, DMTBS has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be easily purified through recrystallization. It also has potential applications in various fields of scientific research, including pharmaceuticals, agriculture, and materials science.
However, there are also limitations to the use of this compound in lab experiments. The compound is relatively unstable and can decompose over time, which can affect the accuracy of experimental results. It is also toxic and must be handled with care.
Direcciones Futuras
There are several future directions for the research on Cyclopentanol, DMTBS. In the field of pharmaceuticals, further studies are needed to determine the safety and efficacy of the compound as a chemotherapeutic agent. In agriculture, more research is needed to determine the optimal conditions for the use of this compound as a plant growth regulator.
In materials science, further studies are needed to explore the potential applications of this compound as a precursor for the synthesis of metal sulfide nanoparticles. This could lead to the development of new materials with unique properties and applications.
Overall, this compound is a promising compound with potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Métodos De Síntesis
Cyclopentanol, DMTBS can be synthesized through a simple reaction between cyclopentanone and 2,4-dimethyl-3-thiosemicarbazide. The reaction takes place in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Cyclopentanol, DMTBS has potential applications in various fields of scientific research. In the field of pharmaceuticals, this compound has been found to have antitumor and antimicrobial properties. It has also been shown to have potential as a drug delivery system due to its ability to form stable complexes with metal ions.
In agriculture, this compound has been found to have potential as a plant growth regulator. It has been shown to increase the yield and quality of crops, as well as improve their resistance to environmental stress.
In materials science, this compound has been found to have potential as a precursor for the synthesis of metal sulfide nanoparticles. These nanoparticles have applications in various fields, including catalysis, electronics, and energy storage.
Propiedades
Número CAS |
135746-46-2 |
|---|---|
Fórmula molecular |
C11H24OSi |
Peso molecular |
200.39 g/mol |
Nombre IUPAC |
tert-butyl-cyclopentyloxy-dimethylsilane |
InChI |
InChI=1S/C11H24OSi/c1-11(2,3)13(4,5)12-10-8-6-7-9-10/h10H,6-9H2,1-5H3 |
Clave InChI |
BDJHAGOROXVJFV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC1CCCC1 |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCCC1 |
Sinónimos |
Silane, (cyclopentyloxy)(1,1-dimethylethyl)dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



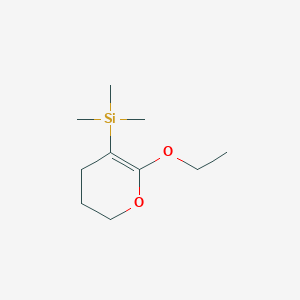
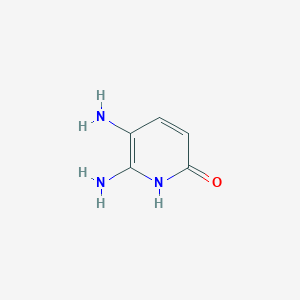
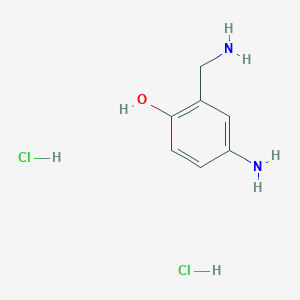
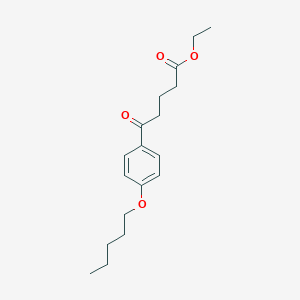
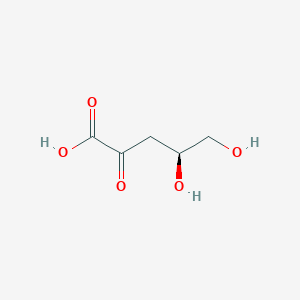
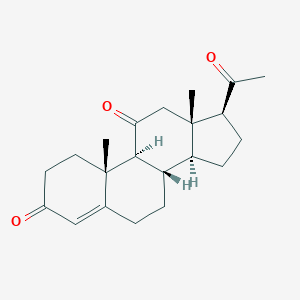
![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)
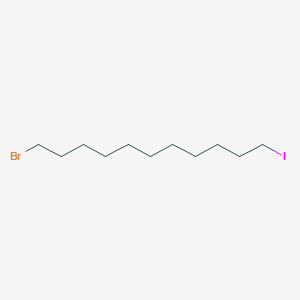
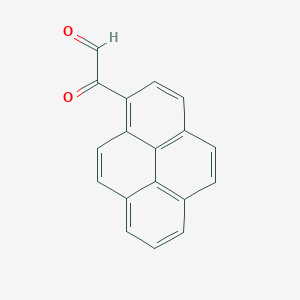
![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)

